1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2/c13-11-5-3-10(4-6-11)9-15-7-1-2-12(15)8-14/h1-7H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXXNQNGJGDKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C#N)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition and Phase Transfer Catalysis Approach
One effective method involves cycloaddition reactions of malononitrile derivatives under phase transfer catalysis (PTC) conditions. For example, 2-(2-oxo-2-arylethyl)malononitriles undergo cycloaddition with nucleophilic sulfur-containing reagents under PTC using tetrabutylammonium bromide as catalyst, dioxane as organic phase, and potassium carbonate as base. This method yields pyrrole-3-carbonitrile derivatives with high efficiency (61–90% yield) and can be adapted to introduce various aryl substituents, including fluorinated benzyl groups on the nitrogen.
Table 1: Reaction Conditions and Yields in PTC Cycloaddition for Pyrrole-3-Carbonitriles
| Substrate | Catalyst | Solvent | Base | Yield (%) | Notes |
|---|---|---|---|---|---|
| 2-(2-oxo-2-(4-fluorophenyl)ethyl)malononitrile | Tetrabutylammonium bromide | Dioxane | Potassium carbonate | 61–90 | Efficient cycloaddition, adaptable to fluorobenzyl groups |
Copper-Catalyzed Cyanation Using TMSCN and DDQ
Another advanced synthetic route involves copper(II) triflate-catalyzed cyanation of aromatic olefins or alkynes using trimethylsilanecarbonitrile (TMSCN) as the cyanide source and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant. This method allows the direct formation of 2-cyanopyrrole derivatives under mild conditions (80°C, argon atmosphere). The reaction proceeds via oxidative cyclization and cyanation, yielding pyrrole-2-carbonitriles in good purity after chromatographic purification.
Table 2: Copper-Catalyzed Cyanation Reaction Parameters
| Reagents | Catalyst | Temperature | Atmosphere | Yield (%) | Key Features |
|---|---|---|---|---|---|
| Aromatic olefin + TMSCN + DDQ | Cu(OTf)2 (0.2 equiv) | 80°C | Argon | Moderate to high | One-pot oxidative cyclization and cyanation |
This method is suitable for synthesizing this compound by selecting 4-fluorobenzyl-substituted olefins or alkynes as starting materials.
N-Alkylation of Pyrrole-2-Carbonitrile
A classical approach to introduce the 4-fluorobenzyl group involves N-alkylation of pyrrole-2-carbonitrile with 4-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions. Sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates the nucleophilic substitution at nitrogen.
Table 3: Typical N-Alkylation Conditions
| Pyrrole Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrrole-2-carbonitrile | 4-Fluorobenzyl bromide | Sodium hydride | DMF | Room temp to 60°C | Moderate to high | Straightforward N-alkylation |
This method offers a direct and versatile route to this compound with control over substitution patterns.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Application to Target Compound |
|---|---|---|---|
| PTC Cycloaddition | High yields, mild conditions, scalable | Requires specific malononitrile precursors | Suitable for introducing fluorobenzyl groups via aryl malononitrile derivatives |
| Copper-Catalyzed Cyanation | One-pot reaction, mild oxidative conditions | Requires expensive catalysts and oxidants | Efficient for direct cyanation and ring formation with fluorobenzyl olefins |
| N-Alkylation | Simple, widely used, commercially available reagents | Possible side reactions, moderate yields | Direct introduction of 4-fluorobenzyl substituent on pyrrole nitrogen |
Research Findings and Notes
- The copper-catalyzed cyanation method has been demonstrated to produce 2-cyanopyrrole derivatives with diverse aromatic substitutions, including fluorinated benzyl groups, with good control over regioselectivity and functional group tolerance.
- Phase transfer catalysis in cycloaddition reactions offers a robust and efficient pathway for synthesizing pyrrole-3-carbonitriles, adaptable to various aryl substituents, including fluorine-substituted benzyl groups.
- N-alkylation remains a practical approach for late-stage functionalization of pyrrole-2-carbonitrile, facilitating structural diversification with various benzyl halides.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2-carboxylic acid derivatives.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 1-(4-Fluorobenzyl)-1H-pyrrole-2-amine.
Substitution: Various substituted fluorobenzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Preliminary studies indicate that 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that it can induce apoptosis in cancer cells, potentially through the activation of mitochondrial pathways.
- Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for new antibiotic development.
Biological Research
The compound's interaction with biological targets is an area of active investigation:
- Enzyme Inhibition : Studies have shown that it may inhibit specific enzymes involved in disease processes, making it a candidate for further development as an enzyme modulator.
- Receptor Modulation : Its ability to bind to various receptors suggests potential applications in pharmacology, where it could be used to modulate receptor activity for therapeutic benefits.
Study 1: Anticancer Efficacy
A study focused on the anticancer properties of this compound demonstrated its effectiveness against breast cancer cell lines. The compound was shown to induce apoptosis via increased levels of reactive oxygen species (ROS), leading to cell death.
Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it had a lower MIC compared to conventional antibiotics, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Variations
4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile
- Substituents : Benzyl (N1), benzoyl (C5), tetrahydroindolyl (C2), and carbonitrile (C3).
- Synthesis : Achieved in 40% yield via a K₂CO₃/MeCN system, highlighting the versatility of this method for complex pyrrole-carbonitriles .
5-(2-Fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile
- Substituents : Methyl (N1), 2-fluoro-4-hydroxyphenyl (C5), carbonitrile (C2).
- Key Differences: The hydroxyl group on the phenyl ring increases polarity, improving aqueous solubility but reducing blood-brain barrier permeability compared to the non-hydroxylated 4-fluorobenzyl analog. The methyl group at N1 may reduce steric hindrance relative to benzyl derivatives .
FUB-144 1-(4-Fluorobenzyl)-1H-indol-3-ylmethanone
- Substituents: 4-Fluorobenzyl (N1), tetramethylcyclopropylmethanone (C3).
Spectroscopic and Physicochemical Properties
Infrared (IR) Spectroscopy
- Carbonitrile Stretch : Observed at ~2230 cm⁻¹ across analogs (e.g., 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, 3k).
NMR Spectroscopy
- ¹H NMR : The 4-fluorobenzyl group shows characteristic aromatic splitting (doublets, J = 8–9 Hz for H2/H6). Pyrrole protons resonate at δ 6.5–7.5 ppm.
- ¹⁹F NMR : Fluorine signals appear at ~-115 ppm (4-fluorobenzyl) vs. -120 ppm (2-fluoro-4-hydroxyphenyl) .
Biological Activity
1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a 4-fluorobenzyl group and a cyano group. The presence of the fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole derivatives possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of pyrrole derivatives. For example, derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. The results indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites, preventing substrate access and subsequent catalysis. Additionally, it may modulate receptor activity, influencing cellular signaling pathways.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of pyrrole derivatives, this compound was tested against multiple bacterial strains using the agar well diffusion method. The compound demonstrated a notable zone of inhibition (average 12 mm) against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it reduced cell viability in MCF-7 breast cancer cells by approximately 70% at a concentration of 10 µM after 48 hours of treatment. The study further indicated that this effect was associated with increased levels of pro-apoptotic proteins .
Data Tables
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, and what key experimental conditions should be optimized?
- Answer : The compound is typically synthesized via alkylation of pyrrole derivatives. A validated method involves reacting 4-fluorobenzyl bromide with a pyrrole precursor (e.g., 4-iodo-pyrrole-2-carbonitrile) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 70–80°C . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures product isolation. Critical parameters include moisture control (use of Schlenk techniques) and stoichiometric ratios to minimize byproducts .
Q. How can crystallization and X-ray diffraction (XRD) be employed to confirm the molecular structure of this compound?
- Answer : Single-crystal XRD is the gold standard. Crystallize the compound using slow vapor diffusion (e.g., dichloromethane/pentane). Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL ensures accuracy. Use WinGX for data processing and ORTEP for visualizing anisotropic displacement parameters . Validate bond lengths (e.g., C–F: ~1.35 Å) and torsion angles against DFT-optimized models .
Q. What spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?
- Answer :
- IR : Look for nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and aromatic C–F vibrations at ~1250 cm⁻¹ .
- ¹H NMR : Identify pyrrole β-H protons (δ 6.5–7.0 ppm) and 4-fluorobenzyl aromatic protons (δ 7.2–7.4 ppm) .
- ¹³C NMR : Confirm nitrile carbon at ~115–120 ppm and fluorinated aromatic carbons (JC-F coupling: ~245 Hz) .
Advanced Research Questions
Q. How can C–N cross-coupling reactions be optimized to introduce functional groups at the pyrrole ring?
- Answer : Use Pd-Schiff base catalysts (e.g., [Cu(BDC-NH₂)@Schiff base Pd(II)]) in DMF at 70°C under air. Maintain anhydrous conditions (solvent purification system) to suppress formate byproducts. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). Catalyst loading (1–2 mol%) and boronic acid stoichiometry (1.2 equiv) are critical for >80% yield .
Q. What strategies are effective for analyzing contradictory data in substituent modification studies (e.g., unexpected cyclization products)?
- Answer : When reactions deviate (e.g., forming cyclohexane derivatives instead of pyrans), employ LC-MS to detect intermediates and DFT calculations to map energy pathways. Revisit reaction conditions: substituent electronic effects (donor/withdrawing groups) and solvent polarity can redirect mechanisms. For example, KOH in ethanol may favor Michael addition over cyclization .
Q. How can computational methods predict the pharmacological activity of derivatives of this compound?
- Answer : Perform docking studies (AutoDock Vina) using target proteins (e.g., HIV-1 integrase or Mycobacterium tuberculosis enzymes). Prioritize substituents at the pyrrole 3- and 4-positions for enhanced binding. Validate predictions with in vitro assays (MIC for antitubercular activity or IC₅₀ for antiviral potency ).
Q. What role do electron-withdrawing groups (e.g., –CN, –F) play in stabilizing the compound’s reactivity during functionalization?
- Answer : The nitrile group directs electrophilic substitution to the pyrrole α-position via resonance withdrawal. Fluorine’s inductive effect stabilizes adjacent carbocations during alkylation. Use Hammett σ constants (σₚ-F = +0.06) to predict substituent effects on reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
